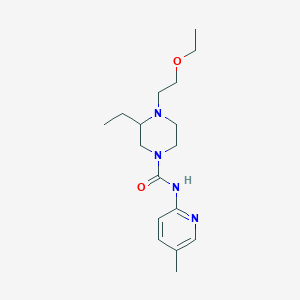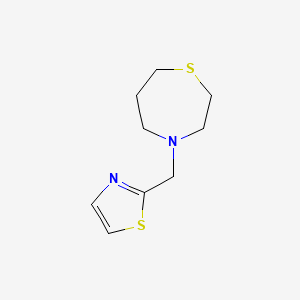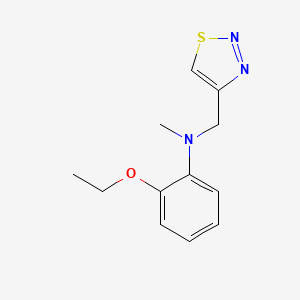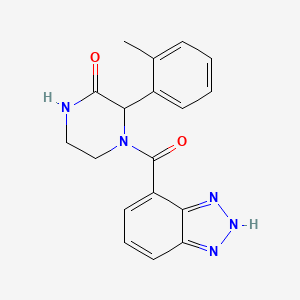![molecular formula C17H27N3O2 B7631268 2,2,6,6-tetramethyl-N-[2-(6-methylpyridin-3-yl)ethyl]morpholine-4-carboxamide](/img/structure/B7631268.png)
2,2,6,6-tetramethyl-N-[2-(6-methylpyridin-3-yl)ethyl]morpholine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,6,6-tetramethyl-N-[2-(6-methylpyridin-3-yl)ethyl]morpholine-4-carboxamide, also known as TMA-4, is a chemical compound that has been of interest to researchers for its potential applications in scientific research. TMA-4 is a member of the amphetamine family and is structurally similar to other compounds such as MDMA and MDA.
Mecanismo De Acción
The mechanism of action of 2,2,6,6-tetramethyl-N-[2-(6-methylpyridin-3-yl)ethyl]morpholine-4-carboxamide is not fully understood, but it is believed to be similar to other amphetamines. 2,2,6,6-tetramethyl-N-[2-(6-methylpyridin-3-yl)ethyl]morpholine-4-carboxamide acts as a dopamine and serotonin releasing agent, which increases the levels of these neurotransmitters in the brain. This leads to increased stimulation and euphoria, as well as changes in behavior and cognition.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2,2,6,6-tetramethyl-N-[2-(6-methylpyridin-3-yl)ethyl]morpholine-4-carboxamide are similar to other amphetamines. 2,2,6,6-tetramethyl-N-[2-(6-methylpyridin-3-yl)ethyl]morpholine-4-carboxamide increases the levels of dopamine and serotonin in the brain, leading to increased stimulation and euphoria. It also increases heart rate, blood pressure, and body temperature. 2,2,6,6-tetramethyl-N-[2-(6-methylpyridin-3-yl)ethyl]morpholine-4-carboxamide can also cause changes in behavior and cognition, such as increased alertness, focus, and sociability.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,2,6,6-tetramethyl-N-[2-(6-methylpyridin-3-yl)ethyl]morpholine-4-carboxamide has several advantages for use in lab experiments. It is relatively easy to synthesize, and it has a long shelf life. 2,2,6,6-tetramethyl-N-[2-(6-methylpyridin-3-yl)ethyl]morpholine-4-carboxamide is also structurally similar to other amphetamines, which makes it a useful tool for studying their effects on the brain and behavior. However, 2,2,6,6-tetramethyl-N-[2-(6-methylpyridin-3-yl)ethyl]morpholine-4-carboxamide also has some limitations. It is a controlled substance, which makes it difficult to obtain for research purposes. 2,2,6,6-tetramethyl-N-[2-(6-methylpyridin-3-yl)ethyl]morpholine-4-carboxamide also has potential side effects, such as increased heart rate and blood pressure, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on 2,2,6,6-tetramethyl-N-[2-(6-methylpyridin-3-yl)ethyl]morpholine-4-carboxamide. One area of interest is in the development of new drugs based on the structure of 2,2,6,6-tetramethyl-N-[2-(6-methylpyridin-3-yl)ethyl]morpholine-4-carboxamide. Researchers are also interested in studying the long-term effects of 2,2,6,6-tetramethyl-N-[2-(6-methylpyridin-3-yl)ethyl]morpholine-4-carboxamide on the brain and behavior. Other future directions include the development of new methods for synthesizing 2,2,6,6-tetramethyl-N-[2-(6-methylpyridin-3-yl)ethyl]morpholine-4-carboxamide and the investigation of its potential therapeutic uses. Overall, 2,2,6,6-tetramethyl-N-[2-(6-methylpyridin-3-yl)ethyl]morpholine-4-carboxamide is a promising compound for scientific research, and there is still much to be learned about its effects and potential applications.
Métodos De Síntesis
The synthesis of 2,2,6,6-tetramethyl-N-[2-(6-methylpyridin-3-yl)ethyl]morpholine-4-carboxamide is a complex process that involves several steps. One of the most common methods for synthesizing 2,2,6,6-tetramethyl-N-[2-(6-methylpyridin-3-yl)ethyl]morpholine-4-carboxamide is through the reaction of 2,6-dimethylpyridine with N-ethylmorpholine in the presence of a catalyst such as palladium on carbon. The resulting product is then treated with acetic anhydride and hydrochloric acid to yield 2,2,6,6-tetramethyl-N-[2-(6-methylpyridin-3-yl)ethyl]morpholine-4-carboxamide. Other methods of synthesis have also been reported in the literature.
Aplicaciones Científicas De Investigación
2,2,6,6-tetramethyl-N-[2-(6-methylpyridin-3-yl)ethyl]morpholine-4-carboxamide has been of interest to researchers for its potential applications in scientific research. One of the main areas of research has been in the field of neuroscience, where 2,2,6,6-tetramethyl-N-[2-(6-methylpyridin-3-yl)ethyl]morpholine-4-carboxamide has been used to study the effects of amphetamines on the brain. 2,2,6,6-tetramethyl-N-[2-(6-methylpyridin-3-yl)ethyl]morpholine-4-carboxamide has also been used in studies on the effects of amphetamines on behavior, cognition, and memory.
Propiedades
IUPAC Name |
2,2,6,6-tetramethyl-N-[2-(6-methylpyridin-3-yl)ethyl]morpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O2/c1-13-6-7-14(10-19-13)8-9-18-15(21)20-11-16(2,3)22-17(4,5)12-20/h6-7,10H,8-9,11-12H2,1-5H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXIXPTGLMSLIHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)CCNC(=O)N2CC(OC(C2)(C)C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,6,6-tetramethyl-N-[2-(6-methylpyridin-3-yl)ethyl]morpholine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]imidazole-4,5-dicarbonitrile](/img/structure/B7631187.png)
![[4-(dimethylamino)pyridin-2-yl]-[2-(3,5-dimethyl-1H-pyrazol-4-yl)azepan-1-yl]methanone](/img/structure/B7631191.png)



![1-[6-(3,5-Dimethylpyrazol-1-yl)pyridin-3-yl]-3-(4-hydroxyphenyl)urea](/img/structure/B7631211.png)
![3-[6-(3,5-Dimethylpyrazol-1-yl)pyridin-3-yl]-5-[(2-methylpyrrolidin-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B7631219.png)

![2,2,6,6-tetramethyl-N-[(3-methyl-1,2-oxazol-5-yl)methyl]morpholine-4-carboxamide](/img/structure/B7631226.png)
![2,2,6,6-tetramethyl-N-[(2-methylpyrimidin-4-yl)methyl]morpholine-4-carboxamide](/img/structure/B7631231.png)
![5-[1-(Azepan-1-yl)ethyl]-3-(4-methylsulfonylphenyl)-1,2,4-oxadiazole](/img/structure/B7631239.png)


![5-chloro-N-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]pyrimidin-4-amine](/img/structure/B7631274.png)